(4-Nitrophenyl) 4-cyanobenzoate
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Overview
Description
(4-Nitrophenyl) 4-cyanobenzoate is an organic compound that features both a nitrophenyl and a cyanobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-cyanobenzoate typically involves the esterification of 4-nitrophenol with 4-cyanobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or dicyclohexylcarbodiimide (DCC), under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Aminophenyl 4-cyanobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 4-cyanobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the cyanobenzoate moiety.
4-Cyanobenzoic Acid: Contains the cyanobenzoate group but lacks the nitrophenyl group.
Uniqueness: (4-Nitrophenyl) 4-cyanobenzoate is unique due to the presence of both the nitrophenyl and cyanobenzoate groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various chemical and biological contexts.
Properties
CAS No. |
32792-60-2 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C14H8N2O4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H |
InChI Key |
PRWIHEDDSFALTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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